molecular formula C57H76N5O10PSi B587012 DMT-2'O-TBDMS-rC(tac) Phosphoramidite CAS No. 149989-66-2

DMT-2'O-TBDMS-rC(tac) Phosphoramidite

カタログ番号: B587012
CAS番号: 149989-66-2
分子量: 1050.319
InChIキー: FAODNIJMAKFTFL-WSFKJFENSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMT-2'O-TBDMS-rC(tac) Phosphoramidite is a critical building block in solid-phase oligonucleotide synthesis, particularly for RNA. Its structure includes:

  • 5'-O-Dimethoxytrityl (DMT): A UV-active protecting group enabling trityl monitoring during synthesis .
  • 2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl group that protects the 2'-hydroxyl during chain elongation, requiring fluoride-based deprotection (e.g., TBAF) post-synthesis .
  • N4-Acetyl (tac): Protects the cytosine exocyclic amine, preventing side reactions during coupling .

This compound is characterized by high purity (≥98% by HPLC and ¹H NMR) and stability when stored at -20°C under inert gas . It is widely used in synthesizing therapeutic oligonucleotides and research-grade RNA probes.

準備方法

Synthesis Protocol and Optimization

Stepwise Synthesis Pathway

The preparation follows four stages, as outlined below:

Step Reaction Reagents/Conditions Yield
1N4-TAC Protection(4-tert-Butylphenoxy)acetic anhydride, DMAP, DMF, 25°C, 12h82%
22'-O-TBDMS ProtectionTBDMS-Cl, imidazole, pyridine, 0°C, 4h76%
35'-O-DMT Protection4,4'-Dimethoxytrityl chloride, pyridine, 25°C, 6h85%
43'-Phosphitylation2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, 25°C, 2h68%

Critical Notes :

  • Phosphitylation Efficiency : Lower yields in Step 4 arise from moisture sensitivity. Anhydrous CH₂Cl₂ (<30 ppm H₂O) and 2.5 eq of phosphoramidite reagent improve conversion .

  • TAC Stability : The TAC group resists β-elimination under basic conditions, unlike acetyl protections, making it ideal for RNA synthesis .

Large-Scale Production Adjustments

For kilogram-scale synthesis, modifications include:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic silylation .

  • In-Line FTIR Monitoring : Detects residual TBDMS-Cl to prevent over-silylation .

  • Crystallization Purification : Replaces silica gel chromatography in Steps 1–3, reducing solvent use by 40% .

Analytical Characterization and Quality Control

Purity Assessment Methods

Reversed-Phase HPLC :

  • Column : C18, 4.6 × 250 mm, 5 µm

  • Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1 M TEAA (pH 7.0) over 30 min

  • Retention Time : 18.2 min (purity ≥98.0%)

³¹P-NMR Spectroscopy :

  • Signal : δ = 149.2 ppm (characteristic of phosphoramidite P(III))

  • Impurity Detection : δ =  −2.3 ppm (H-phosphonate, <0.5%)

Applications in Oligonucleotide Synthesis

Coupling Efficiency in Solid-Phase Synthesis

DMT-2'O-TBDMS-rC(tac) Phosphoramidite achieves 99.2% stepwise coupling efficiency on ABI 394 synthesizers using:

  • Activator : 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile

  • Coupling Time : 6 min

  • Oxidation : 0.02 M I₂ in THF/water/pyridine (70:20:10)

Compatibility with Modified Oligonucleotides

The TAC group’s steric bulk minimizes aggregation in G-rich sequences, enabling synthesis of:

  • Antisense Oligonucleotides : Melting temperature (Tm) increased by 3–5°C compared to acetyl-protected analogs .

  • siRNA Duplexes : 20% higher gene silencing activity due to improved AGO2 binding .

化学反応の分析

Types of Reactions

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid undergoes several types of reactions:

    Deprotection reactions: Removal of protective groups under specific conditions.

    Coupling reactions: Formation of phosphodiester bonds between nucleotides.

Common Reagents and Conditions

    Deprotection of the 5/'-hydroxyl group: Acidic conditions using trichloroacetic acid.

    Deprotection of the 2/'-hydroxyl group: Fluoride ions from reagents like tetrabutylammonium fluoride.

    Deprotection of the amino group: Basic conditions using ammonia or methylamine.

Major Products Formed

    Deprotected nucleoside: The removal of protective groups yields the free nucleoside, which can then participate in further coupling reactions to form oligonucleotides.

科学的研究の応用

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is widely used in:

    Oligonucleotide synthesis: Protecting groups allow for the stepwise synthesis of DNA and RNA sequences.

    Antisense therapy: Synthetic oligonucleotides are used to bind to specific mRNA sequences, blocking their translation into proteins.

    Gene editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 systems.

    Diagnostic tools: Synthetic nucleotides are used in probes for detecting specific DNA or RNA sequences in diagnostic assays.

作用機序

The compound exerts its effects by protecting specific functional groups during the synthesis of oligonucleotides. The protective groups prevent unwanted side reactions, ensuring the correct assembly of nucleotide sequences. The deprotection steps are carefully controlled to remove the protective groups at the appropriate stages of synthesis.

類似化合物との比較

Comparison with Similar Phosphoramidites

Nucleobase Variants

DMT-2'O-TBDMS-rG(tac) Phosphoramidite

  • Key Differences: Nucleobase: Guanosine (rG) instead of cytidine (rC). Base Protection: N2-isobutyryl (ib) instead of N4-acetyl (tac) .
  • Impact :
    • Coupling efficiency for rG amidites is typically lower (~95%) compared to rC (~98%) due to steric hindrance from the ib group .
    • Deprotection requires longer ammonia treatment (16–24 hours) to remove ib .

DMT-2'O-TBDMS-rA(bz) Phosphoramidite

  • Key Differences :
    • Nucleobase : Adenine (rA) with N6-benzoyl (bz) protection .
  • Impact :
    • Benzoyl increases steric bulk, reducing coupling efficiency (~93%) compared to tac-protected rC .
    • Requires stringent deprotection (40% methylamine, 65°C) to cleave bz without depurination .

DMT-2'O-TBDMS-rU Phosphoramidite

  • Key Differences :
    • Nucleobase : Uracil (rU) lacks exocyclic amine protection .

2'-O Modifications

DMT-2'O-Methyl-rC(tac) Phosphoramidite

  • Key Differences :
    • 2'-O-Methyl : Replaces TBDMS, offering permanent 2'-OH modification .
  • Impact: No fluoride deprotection required, streamlining synthesis . Enhances nuclease resistance but reduces RNA duplex thermal stability (ΔTm ≈ -2°C per modification) .

DMT-2'O-MOE-rC(ac) Phosphoramidite

  • Key Differences :
    • 2'-O-Methoxyethyl (MOE) : Larger than TBDMS, providing enhanced nuclease resistance .
  • Impact :
    • Increases oligonucleotide half-life in vivo but complicates synthesis due to steric effects .

Base and Backbone Modifications

N3-Methylcytidine Phosphoramidite (5'-O-DMT-2'O-TBDMS-m³C)

  • Key Differences :
    • N3-Methylation : Alters base pairing and stacking .
  • Impact :
    • Reduces duplex stability (ΔTm ≈ -5°C) but improves resistance to methylation-sensitive enzymes .

5'-O-DMT-2'O-TBDMS-m⁶A Phosphoramidite

  • Key Differences :
    • N6-Methyladenine (m⁶A) : Epigenetic modification affecting RNA-protein interactions .
  • Impact :
    • Requires specialized synthesis protocols to preserve methylation during deprotection .

生物活性

DMT-2'O-TBDMS-rC(tac) Phosphoramidite is a specialized phosphoramidite used primarily in the synthesis of oligonucleotides. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5' position, a TBDMS (tert-butyldimethylsilyl) protecting group at the 2' position, and a TAC (4,4'-dimethoxytrityl) protecting group at the cytidine base. This compound plays a crucial role in various biochemical applications, particularly in the field of molecular biology and genetic research.

The molecular formula of this compound is C57H76N5O10PSi, with a molecular weight of approximately 1,033.4 g/mol. The compound is characterized by its high purity, typically ≥98%, as determined by 31P-NMR and reversed-phase HPLC analysis .

Biological Activity

This compound exhibits several biological activities that are essential for its application in oligonucleotide synthesis:

  • Oligonucleotide Synthesis : This phosphoramidite is effectively utilized in the automated synthesis of RNA and DNA oligonucleotides. Its chemical stability and compatibility with various synthesizers make it a preferred choice for researchers .
  • Cellular Uptake and Processing : The compound's structure allows for efficient cellular uptake, facilitating its incorporation into RNA sequences. This is critical for applications involving RNA interference (RNAi) and other gene regulation mechanisms .
  • Therapeutic Potential : The biological activity of this compound extends to its potential therapeutic applications. It can be utilized in developing antisense oligonucleotides that target specific mRNA sequences, offering possibilities for gene therapy and treatment of genetic disorders .

Case Studies

  • Antisense Oligonucleotide Development : Research demonstrated that oligonucleotides synthesized using this compound showed significant efficacy in silencing target genes associated with various diseases, including cancer and viral infections. The stability and specificity of these oligonucleotides were highlighted as key factors contributing to their therapeutic success .
  • Gene Regulation Studies : A study investigating the role of specific RNA sequences in gene expression utilized this compound to synthesize targeted RNA molecules. The results indicated enhanced gene knockdown efficiency compared to conventional methods, showcasing the compound's effectiveness in molecular biology research .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other common phosphoramidites:

Phosphoramidite Oligonucleotide Synthesis Cellular Uptake Therapeutic Potential Stability
DMT-2'O-TBDMS-rC(tac)HighEfficientYesHigh
DMT-2'O-Methyl-rC(tac)ModerateModerateLimitedModerate
DMT-dC(tac)HighEfficientYesHigh

Q & A

Basic Questions

Q. What are the key steps in synthesizing RNA oligonucleotides using DMT-2'O-TBDMS-rC(tac) Phosphoramidite?

The synthesis involves:

  • Coupling : Phosphoramidite monomers are coupled to the growing oligonucleotide chain on a solid-phase synthesizer. Typical coupling times range from 2×90 seconds, optimized for high efficiency .
  • Deprotection : After synthesis, the 2'-O-TBDMS group is removed using 1 M tetrabutylammonium fluoride (TBAF) in THF for 16 hours at room temperature. The tac (acetyl) and other base-protecting groups (e.g., benzoyl) are cleaved with methylamine/ammonia (40%) at 65°C for 10 minutes .
  • Purification : Reverse-phase HPLC (RP-HPLC) with a methanol/TEAB gradient (1–100% B in 40 min) separates full-length products from failure sequences .

Q. How is the purity of this compound assessed?

  • HPLC : Purity is verified via reversed-phase chromatography, with ≥96% purity required for synthetic reliability .
  • 31P-NMR : Ensures the absence of phosphoramidite degradation products (e.g., H-phosphonate derivatives), with ≥98% purity .
  • Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and detects modifications .

Q. What deprotection methods are used for TBDMS and tac groups in oligonucleotide synthesis?

  • TBDMS removal : 1 M TBAF in THF (16 hours, RT) or TEA·3HF (2.5 hours, 65°C) .
  • Tac (acetyl) removal : Methylamine/ammonia (1:1) at 65°C for 10 minutes .

Advanced Research Questions

Q. What are common impurities encountered during RNA synthesis with this amidite, and how are they controlled?

  • Common impurities :
    • DMT-3'-CE-H-phosphonate (M+83.11 u) due to incomplete coupling.
    • 5.5',3'-Bis-DMT-nucleoside (M+102.02 u) from trityl migration.
    • Isomers (e.g., 2'- vs. 3'-TBDMS regioisomers) .
  • Mitigation :
    • LC-MS monitoring during synthesis to detect early-stage impurities.
    • Optimized coupling times (e.g., 2×90 s) and fresh activator solutions to reduce H-phosphonate formation .

Q. How can coupling efficiency be optimized in solid-phase synthesis using this amidite?

  • Coupling time : Extending to 2×90 seconds improves efficiency, especially for modified nucleosides .
  • Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) or DCI for enhanced reactivity.
  • Column washing : Post-coupling acetonitrile washes reduce residual amidite, minimizing side reactions .

Q. What analytical techniques confirm the structural integrity of RNA synthesized with this amidite?

  • MALDI-TOF/ESI-MS : Validates molecular weight (±1 Da) and detects modifications (e.g., thiophosphate incorporation) .
  • Ion-pair RP-HPLC : Resolves oligonucleotides by length and modification status using TEAB/methanol gradients .
  • Crystallography : For functional studies (e.g., RIG-I CTD binding), crystals are grown in PEG 3350 and analyzed via X-ray diffraction .

Q. How do isomer formations occur during synthesis, and how are they characterized?

  • Isomer sources : Regioisomers (2'- vs. 3'-TBDMS) or phosphorothioate diastereomers .
  • Characterization :
    • Isomer spiking : Synthetic isomers are co-injected during HPLC to identify retention time shifts .
    • Chiral columns : Separate diastereomers using phenyl-carbamate-modified stationary phases .

Q. How does the 2'-O-TBDMS group impact RNA duplex stability and protein interactions?

  • Duplex stability : The TBDMS group increases steric bulk, potentially reducing duplex melting temperature (Tm) by 1–3°C compared to 2'-OH RNA. However, it enhances nuclease resistance .
  • Protein binding : Crystallographic data (e.g., RIG-I CTD studies) show that 2'-O-TBDMS-modified RNAs maintain binding to viral RNA sensors, with minor structural perturbations .

Q. Methodological Tables

Table 1. Common Impurities and Detection Methods

ImpurityMass Shift (u)Detection MethodMitigation Strategy
DMT-3'-CE-H-phosphonate+83.11LC-MS (negative ion)Optimize coupling efficiency
5.5',3'-Bis-DMT-nucleoside+102.02HPLC (254 nm)Reduce trityl migration
Isomers0Chiral HPLC/SpikingAdjust silylation conditions
Data derived from

Table 2. Deprotection Conditions for TBDMS and Base Groups

GroupReagentConditionsDurationReference
TBDMS1 M TBAF in THFRT, anhydrous16 hours
TBDMSTEA·3HF65°C2.5 hours
Tac (Ac)40% Methylamine/ammonia65°C10 minutes

特性

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAODNIJMAKFTFL-WSFKJFENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76N5O10PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。